molecular formula C4H6N2O2 B107378 Piperazine-2,6-dione CAS No. 4774-22-5

Piperazine-2,6-dione

Cat. No. B107378
CAS RN: 4774-22-5
M. Wt: 114.1 g/mol
InChI Key: CYJAWBVQRMVFEO-UHFFFAOYSA-N
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Description

Piperazine-2,6-dione, also known as diketopiperazine, is a cyclic dipeptide and a common motif in several natural products with therapeutic properties. It is the smallest cyclic peptide and has been shown to exhibit antitumor activity against various cancer types. Additionally, certain derivatives of piperazine-2,6-dione have demonstrated hypolipidemic activity and efficacy against hyperlipidemia in mice .

Synthesis Analysis

The synthesis of piperazine-2,6-dione and its derivatives has been explored through various methods. An efficient, large-scale synthesis approach has been developed, which offers the advantages of using inexpensive starting materials and satisfactory yields without the need for chromatographic techniques . Novel synthetic routes have also been established, such as the use of methyl N-substituted iminomonoacetate as a starting material for the preparation of herbicidal 1-phenyl-piperazine-2,6-diones . Additionally, a Dieckmann cyclization route has been employed to form piperazine-2,5-diones, which are closely related to piperazine-2,6-diones . The synthesis of 2,6-bridged piperazine-3-ones has been achieved by N-acyliminium ion chemistry starting from alpha-amino acids .

Molecular Structure Analysis

The molecular structure of piperazine-2,6-dione derivatives has been studied through various techniques, including single-crystal X-ray analysis. This has led to the discovery of polymorphic crystalline forms and different hydrogen-bonding networks . The solid-state structures have been used as models to interpret mass spectrometric and nuclear magnetic resonance spectroscopic data for solution aggregation . The design and synthesis of new classes of xylylene-linked bis(piperazine-2,5-diones) have also been reported, which extend the molecular framework of piperazine-2,5-diones .

Chemical Reactions Analysis

Piperazine-2,6-dione has been involved in various chemical reactions, including photochemical reactions in aqueous solutions. The photochemistry of deoxygenated solutions of piperazine-2,5-dione has led to the isolation of products such as 3,3′-bis(piperazine-2,5-dione) . The reactivity of methylene piperazine-2,5-diones as templates for the synthesis of amino acid derivatives has also been explored, demonstrating excellent chiral induction in carbon-carbon bond-forming reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine-2,6-dione derivatives have been characterized through various spectroscopic methods. The structures of these compounds have been established by 1H-NMR, 13C-NMR, and GC/MS . The crystal packing of piperazinediones derived from specific amino acids has been determined by X-ray crystallography, revealing preferences for certain hydrogen bonding and arene interactions . The antitumor and hypolipidemic activities of piperazine-2,6-dione derivatives suggest that their physical and chemical properties play a significant role in their biological efficacy .

Scientific Research Applications

Antitumor Activity

  • Piperazine-2,6-diones exhibit antitumor activity against various cancers, including Lewis lung carcinoma, sarcoma, leukemia, myeloma, lymphoma, colon, and breast cancer. Their role in clinical trial combination therapy has also been explored (Mancilla et al., 2002).

Synthesis for Medicinal Use

  • Large-scale synthesis methods have been developed for Piperazine-2,6-dione, enhancing its availability for use in drugs such as dexrazoxane, which prevents anthracycline-induced cardiotoxicity (Roh et al., 2016).

Analgesic Effect

  • Some Piperazine-2,6-dione derivatives exhibit analgesic effects. The correlation between their chemical structure and analgesic activity has been a subject of study (Švedaitė, 2007).

Anti-inflammatory Activity

  • Piperazine-2,6-dione derivatives have been synthesized and studied for their anti-inflammatory properties (Shvedaite et al., 1999).

Herbicidal Use

  • Novel herbicidal 1-phenyl-piperazine-2,6-diones have been developed, demonstrating significant herbicidal activity (Li et al., 2005).

Cancer Treatment

  • Piperazine-2,3-dione derivatives show potential as selective inhibitors of interleukin 4 induced protein 1 (IL4I1), offering a possibility for treating cancers like endometrial, ovarian, and triple-negative breast cancers (Abdel-Magid, 2023).

Anticancer and Anti-inflammatory Evaluation

  • Heterocyclic compounds derived from Piperazine dione derivatives displayed significant anti-inflammatory and anticancer activities (Kumar et al., 2014).

Safety And Hazards

When handling Piperazine-2,6-dione, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Piperazine-2,6-dione and its derivatives have potential applications in the development of new drugs . Future research could focus on exploring these applications further, as well as improving the synthesis methods for this compound .

properties

IUPAC Name

piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-3-1-5-2-4(8)6-3/h5H,1-2H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJAWBVQRMVFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320623
Record name piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-2,6-dione

CAS RN

4774-22-5
Record name 4774-22-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
T Mancilla, L Canillo, LS Zamudio-Rivera… - Organic preparations …, 2002 - Taylor & Francis
Piperazinediones also known as diketopiperazines, are the smallest cyclic peptides, as well as a common motif in several natural products with therapeutic properties.'It has been …
Number of citations: 17 www.tandfonline.com
S Kumar, N Kumar, P Roy, SM Sondhi - Medicinal Chemistry Research, 2013 - Springer
Condensation of iminodiacetic acid 1 with various amines ie, cyclohexanamine, 1-(3-aminopropyl)imidazole, pyridin-2-ylmethanamine, pyridin-3-ylmethanamine, pyridin-4-…
Number of citations: 10 link.springer.com
A Hempel, N Camerman… - Journal of the American …, 1982 - ACS Publications
Conclusion The PES studies have shown that the conformations of N-arylazacycloalkanes may be quite different for different amine ring sizes. Furthermore, the conformations of the aryl …
Number of citations: 21 pubs.acs.org
AJ Repta, MJ Baltezor… - Journal of Pharmaceutical …, 1976 - Wiley Online Library
An enantiomer of the cytotoxic agent (±)‐1,2‐di(4‐piperazine‐2,6‐dione)propane [(±)‐I] (ICRF 159) was utilized to overcome a solubility problem in the preparation of a solution suitable …
Number of citations: 77 onlinelibrary.wiley.com
J Roh, G Karabanovich, V Novakova, T Šimůnek… - …, 2016 - thieme-connect.com
An efficient, large-scale synthesis of piperazine-2,6-dione was developed. The advantages of this procedure include the use of inexpensive starting materials, satisfactory yields, and a …
Number of citations: 4 www.thieme-connect.com
CG Kruse, JJ Troost… - Recueil des Travaux …, 1988 - Wiley Online Library
The development of a facile, single‐step method for the synthesis of 1,4‐disubstituted piperazine‐2,6‐diones (4) in excellent yields from the corresponding aliphatic, aromatic and …
Number of citations: 17 onlinelibrary.wiley.com
D Gao, C Penno, B Wünsch - ChemistryOpen, 2020 - Wiley Online Library
The activity of pharmacologically active compounds can be increased by presenting a drug in a defined conformation, which fits exactly into the binding pocket of its target. Herein, the …
B Li, D Xiang, CT Hsu, ZL Liu, C Wu, HZ Yang - Molecules, 2005 - mdpi.com
Novel 1-phenyl-piperazine-2,6-diones were prepared by a new facile synthetic route using methyl N-substituted iminomonoacetate as starting material. The structures of these …
Number of citations: 1 www.mdpi.com
IP Shvedaite, EB Udrenaite, NA Lauzhikene… - Pharmaceutical …, 1999 - Springer
Piperazine-2, 6-dione derivatives exhibit a broad spectrum of pharmacological activity [1-5]. However, the attention of researchers was drawn for the most part to the 1-and 4-alkyl and-…
Number of citations: 9 link.springer.com
SM Marques, T Tuccinardi, E Nuti… - Journal of medicinal …, 2011 - ACS Publications
New compounds containing a novel zinc-binding group (1-hydroxypiperazine-2,6-dione, HPD) have been identified as effective inhibitors of matrix metalloproteinases (MMPs), with …
Number of citations: 17 pubs.acs.org

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